molecular formula C15H13FO3 B6402684 2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid CAS No. 1261985-43-6

2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6402684
CAS No.: 1261985-43-6
M. Wt: 260.26 g/mol
InChI Key: KIOAGUPZSMRRKO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 5-methylbenzoic acid.

    Reaction Conditions: The key steps involve the formation of the desired product through a series of reactions, including Friedel-Crafts acylation, reduction, and subsequent oxidation.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of new functional groups, leading to a variety of substituted benzoic acids.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 5-Methyl-2-fluorobenzoic acid
  • 4-Methoxy-3-methylbenzoic acid

Comparison: 2-(3-Fluoro-4-methoxyphenyl)-5-methylbenzoic acid is unique due to the specific combination of fluorine, methoxy, and methyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can influence its solubility and reactivity.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(12(7-9)15(17)18)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOAGUPZSMRRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690154
Record name 3'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-43-6
Record name 3'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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